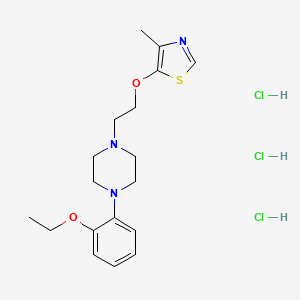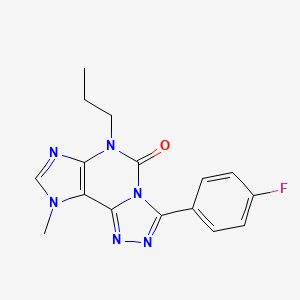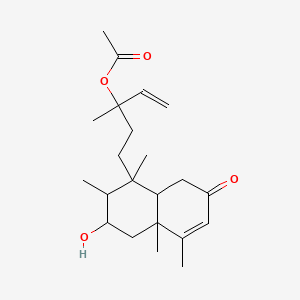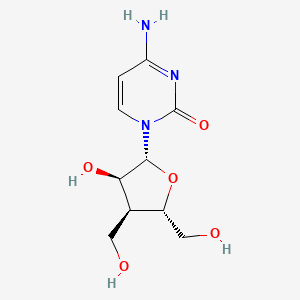
Cytidine, 3'-deoxy-3'-(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-deoxy-3’-(hydroxymethyl)cytidine typically involves the use of nucleoside analogs and various chemical reactions. One common method starts with the protection of the hydroxyl groups of cytidine, followed by selective deprotection and modification at the 3’ position. The reaction conditions often involve the use of protecting groups such as acetyl or benzoyl groups, and reagents like acetic anhydride and pyridine .
Industrial Production Methods
Industrial production methods for 3’-deoxy-3’-(hydroxymethyl)cytidine are similar to those used for other nucleoside analogs. These methods often involve large-scale synthesis using automated synthesizers and high-throughput purification techniques. The use of biocatalysts and enzymatic reactions is also explored to improve yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3’-deoxy-3’-(hydroxymethyl)cytidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective modification .
Major Products
The major products formed from these reactions include various derivatives of 3’-deoxy-3’-(hydroxymethyl)cytidine, such as 3’-deoxy-3’-(formyl)cytidine and 3’-deoxy-3’-(carboxyl)cytidine.
Aplicaciones Científicas De Investigación
3’-deoxy-3’-(hydroxymethyl)cytidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids and nucleoside analogs.
Biology: It serves as a probe for studying DNA and RNA modifications, particularly in the context of epigenetics and gene expression.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer activities. .
Industry: It is utilized in the production of nucleic acid-based therapeutics and diagnostics.
Mecanismo De Acción
The mechanism of action of 3’-deoxy-3’-(hydroxymethyl)cytidine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, such as DNA polymerases and RNA-dependent RNA polymerases .
Comparación Con Compuestos Similares
Similar Compounds
Deoxycytidine: Similar to 3’-deoxy-3’-(hydroxymethyl)cytidine but lacks the hydroxymethyl group at the 3’ position.
3’-deoxy-3’,4’-didehydro-cytidine: Another modified nucleoside with a double bond between the 3’ and 4’ positions.
Uniqueness
3’-deoxy-3’-(hydroxymethyl)cytidine is unique due to its specific modification at the 3’ position, which imparts distinct chemical and biological properties. This modification allows it to be used as a versatile tool in various research and therapeutic applications, distinguishing it from other nucleoside analogs .
Propiedades
Número CAS |
133713-59-4 |
|---|---|
Fórmula molecular |
C10H15N3O5 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3R,4S,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c11-7-1-2-13(10(17)12-7)9-8(16)5(3-14)6(4-15)18-9/h1-2,5-6,8-9,14-16H,3-4H2,(H2,11,12,17)/t5-,6-,8-,9-/m1/s1 |
Clave InChI |
BOSBLRZAOWVMFK-SQEXRHODSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)CO)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


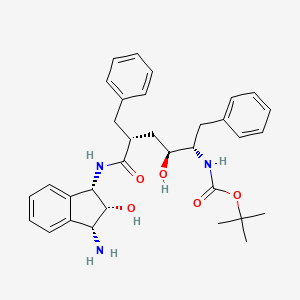
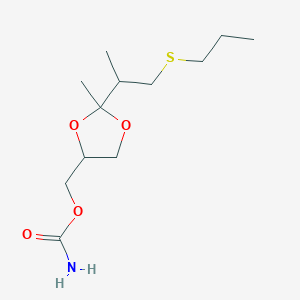
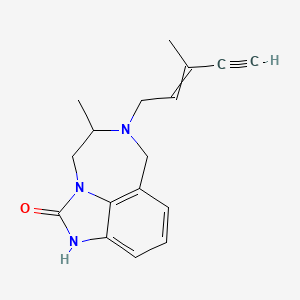

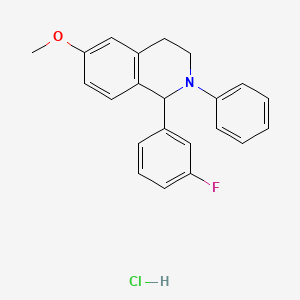
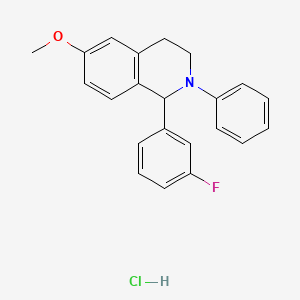
![4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide](/img/structure/B12786134.png)


